molecular formula C8H8F2O2S B1443349 Benzene, 1-(ethylsulfonyl)-2,4-difluoro- CAS No. 955887-06-6

Benzene, 1-(ethylsulfonyl)-2,4-difluoro-

Cat. No. B1443349
M. Wt: 206.21 g/mol
InChI Key: FWZXYGKLWNZLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1-(ethylsulfonyl)-2,4-difluoro-” is a derivative of benzene. It has the molecular formula C8H10O2S . It is also known by other names such as Sulfone, ethyl phenyl; Ethyl phenyl sulfone; Phenyl ethyl sulfone; (ethylsulphonyl)benzene .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions . For instance, benzene can undergo reactions like nitration, sulphonation, and halogenation . The synthesis of alkylbenzenes can be achieved via the alkylation of benzene using α-olefin dimers . The reaction conditions on benzene alkylation have been studied in detail using C6 α-olefin dimers as a model alkylation agent .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(ethylsulfonyl)-2,4-difluoro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .


Chemical Reactions Analysis

Benzene and its derivatives undergo various chemical reactions. These include electrophilic substitution reactions like nitration, sulphonation, and halogenation . In addition, benzene can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzene is a clear colorless to light-yellow liquid, flammable with a petroleum-like, aromatic odor . It is less dense than water and is slightly soluble in water . Upon combustion of benzene, a sooty flame is produced .

Safety And Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Long-term exposure may affect bone marrow and blood production . Short-term exposure to high levels of benzene can cause drowsiness, dizziness, unconsciousness, and death .

Future Directions

The future directions in the study of benzene and its derivatives could involve further exploration of their synthesis, reactions, and applications. For instance, the synthesis of benzene derivatives through electrophilic aromatic substitution could be further optimized . Additionally, the potential applications of these compounds in various industries could be explored.

properties

IUPAC Name

1-ethylsulfonyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXYGKLWNZLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(ethylsulfonyl)-2,4-difluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzene, 1-(ethylsulfonyl)-2,4-difluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.